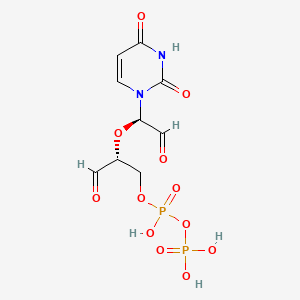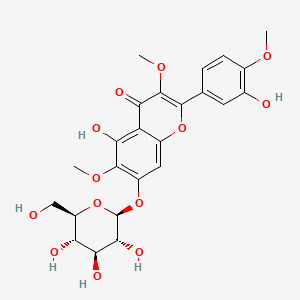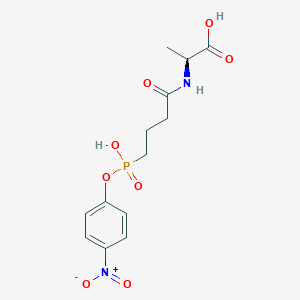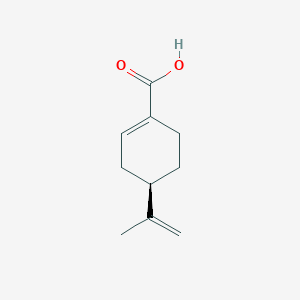![molecular formula Fe4H4NiS4-4 B1235280 [Ni-4Fe-4S] cluster](/img/structure/B1235280.png)
[Ni-4Fe-4S] cluster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NiFe4S4 cluster is a nickel-iron-sulfur cluster in which the nickel and iron atoms are linked by bridging sulfur atoms with the ratio Ni:Fe:S = 1:4:4. It has a role as a cofactor.
Wissenschaftliche Forschungsanwendungen
Role in Nitrogen Fixation
[Ni-4Fe-4S] clusters are significant in the maturation of nitrogen fixation proteins. Studies on Azotobacter vinelandii(Nif)IscA suggest that these clusters can rapidly and reversibly cycle between forms containing 2Fe-2S and 4Fe-4S clusters. This interconversion is essential under aerobic growth or oxidative stress conditions for the maturation of [4Fe-4S] cluster-containing proteins, particularly in nitrogen fixation processes (Mapolelo et al., 2012).
Scaffold Protein Function in Cluster Assembly
The NifU protein, important for the assembly of Fe-S clusters required for the maturation of nif-specific Fe-S proteins, shows sequential assembly of 2Fe-2S and 4Fe-4S clusters. These findings highlight the role of NifU as a scaffold for cluster assembly, demonstrating the complexity and sequential nature of [Ni-4Fe-4S] cluster formation (Smith et al., 2005).
Intermediate Carrier in Iron-Sulfur Protein Maturation
Azotobacter vinelandii NfuA, which shares similarities with the C-terminal region of NifU, has been proposed as an intermediate carrier for [Fe-S] clusters in protein maturation. NfuA's ability to assemble [4Fe-4S] clusters in vitro and activate apo-aconitase suggests a critical role in [Fe-S] protein maturation, particularly under elevated oxygen concentrations (Bandyopadhyay et al., 2008).
Insight into Hydrogenase Function
Research on [FeFe]-hydrogenase (HydA) indicates that the H-cluster, a [4Fe-4S] subcluster, is crucial for hydrogen metabolism. The structure of HydAΔEFG reveals an open pocket for the 2Fe subcluster, highlighting the stepwise synthesis and insertion of the H-cluster components, offering insights into the broader applications of [Ni-4Fe-4S] clusters in hydrogen metabolism (Mulder et al., 2010).
Sensor Functions in Biological Systems
Iron-sulfur clusters like [Ni-4Fe-4S] are known for their diverse roles, including as sensors of environmental conditions like O2 and nitrosative stress. Studies have shown that these clusters undergo modifications in response to these conditions, impacting gene regulation and protein function. This demonstrates the sensor capabilities of [Ni-4Fe-4S] clusters in biological systems (Crack et al., 2014).
Eigenschaften
Produktname |
[Ni-4Fe-4S] cluster |
|---|---|
Molekularformel |
Fe4H4NiS4-4 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
iron;nickel;sulfanide |
InChI |
InChI=1S/4Fe.Ni.4H2S/h;;;;;4*1H2/p-4 |
InChI-Schlüssel |
MMIQKDBQTMTBKA-UHFFFAOYSA-J |
Kanonische SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




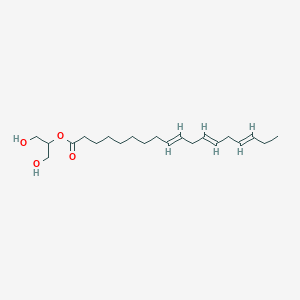
![(2R,3S,5R,6R,7R,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1235201.png)
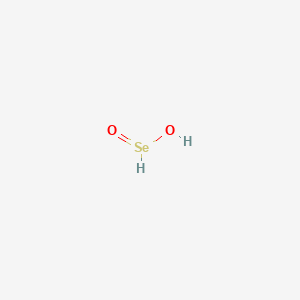


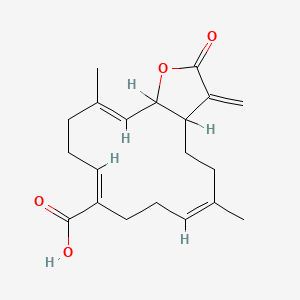
![[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate](/img/structure/B1235211.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)
